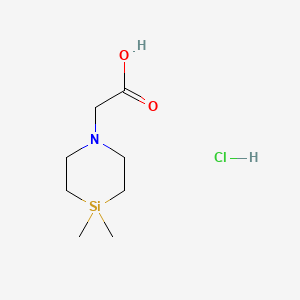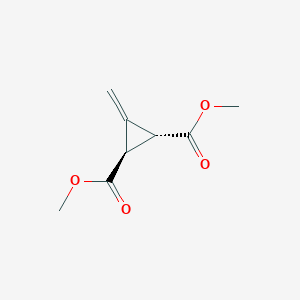
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans: is a complex organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with specific configurations at the 1 and 2 positions of the cyclopropane ring. The presence of methylidene and dicarboxylate groups further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable diene precursor, followed by functional group modifications to introduce the methylidene and dicarboxylate groups. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dicarboxylate groups to alcohols or other reduced forms.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving cyclopropane-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans involves its interaction with molecular targets such as enzymes or receptors. The specific configuration of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes that utilize or modify cyclopropane-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dimethylcyclopropane-1,2-dicarboxylate: Lacks the methylidene group, resulting in different reactivity and applications.
3-methylidenecyclopropane-1,2-dicarboxylate:
Uniqueness
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans is unique due to its specific stereochemistry and the presence of both methylidene and dicarboxylate groups. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H10O4/c1-4-5(7(9)11-2)6(4)8(10)12-3/h5-6H,1H2,2-3H3/t5-,6-/m0/s1 |
Clé InChI |
BBYRCAPYYSBUQL-WDSKDSINSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H](C1=C)C(=O)OC |
SMILES canonique |
COC(=O)C1C(C1=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



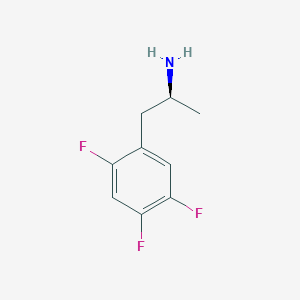
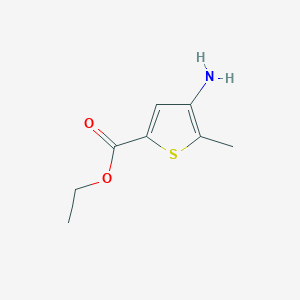
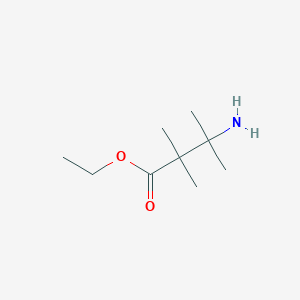
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)


![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
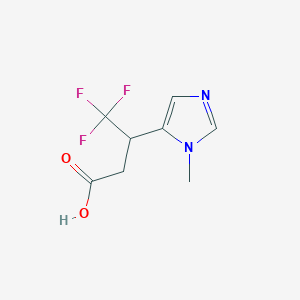
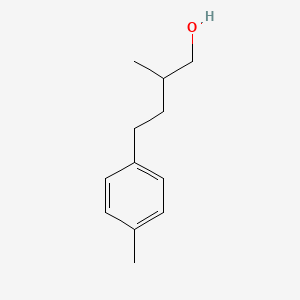
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)

